Pyr-41

Catalog No.
S547892
CAS No.
418805-02-4
M.F
C17H13N3O7
M. Wt
371.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyr-41

CAS Number

418805-02-4

Product Name

Pyr-41

IUPAC Name

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Molecular Formula

C17H13N3O7

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-

InChI Key

ARGIPZKQJGFSGQ-LCYFTJDESA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2

Solubility

Soluble in DMSO, not in water

Synonyms

4(4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl)-benzoic acid ethyl ester, 4-(4-(5-nitrofuran-2-ylmethylene)-3, 5-dioxopyrazolidin-1-yl)benzoic acid ethyl ester, PYR-41, PYR41 compound

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2

Description

The exact mass of the compound Pyr-41 is 371.07535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyr-41 is a cell-permeable inhibitor specifically targeting Ubiquitin activating enzyme E1 []. Ubiquitination is a cellular process where a small protein called Ubiquitin gets attached to other proteins. This tagging system plays a crucial role in various cellular functions, including protein degradation, DNA repair, and regulation of protein activity []. By inhibiting E1, Pyr-41 disrupts the initiation of ubiquitination, making it a valuable tool for researchers to study the role of ubiquitination in different biological processes.

Understanding Protein Degradation Pathways

One major application of Pyr-41 lies in dissecting the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells []. Pyr-41 treatment can block the degradation of specific proteins by inhibiting their ubiquitination. This allows researchers to investigate the function of these proteins by observing the cellular consequences of their accumulation. For instance, Pyr-41 treatment has been used to study the role of specific proteins in diseases like cancer, where abnormal protein degradation can contribute to tumorigenesis.

Investigating Protein Function Through Ubiquitin Signaling

Pyr-41 can also be used to explore how ubiquitination regulates protein activity without necessarily targeting them for degradation. Ubiquitin attachment can sometimes act as a switch, altering a protein's function without marking it for destruction []. By using Pyr-41 to inhibit ubiquitination, researchers can identify proteins whose activity is modulated by this process and elucidate the specific ubiquitin linkage types that play a role in this regulation.

Pyr-41, scientifically known as 4[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, is a selective inhibitor of the ubiquitin-activating enzyme E1. This compound plays a critical role in the ubiquitin-proteasome system, which is essential for various cellular processes such as protein degradation, signal transduction, and cellular response to stress. Pyr-41 has been demonstrated to inhibit the ubiquitylation process, which is crucial for tagging proteins for degradation, thus affecting several signaling pathways involved in inflammation and cell survival .

Pyr-41 acts as a specific inhibitor of E1, the first enzyme in the ubiquitin-proteasome system []. E1 activates ubiquitin, a small protein that tags other proteins for degradation. By inhibiting E1, Pyr-41 prevents ubiquitin activation and subsequent protein degradation []. This can lead to the accumulation of certain proteins within cells, allowing researchers to study the effects of altered protein turnover on various cellular processes [].

For instance, a study investigating the role of Pyr-41 in lung injury models demonstrated its ability to reduce inflammation and improve lung function []. This suggests that Pyr-41 may offer insights into manipulating protein degradation pathways for therapeutic purposes.

Pyr-41 primarily functions by inhibiting the activity of ubiquitin-activating enzyme E1. This inhibition occurs through a covalent modification of the active site cysteine residue of the enzyme, effectively blocking its ability to activate ubiquitin for subsequent conjugation to target proteins. The compound has shown an IC50 value of less than 10 µM, indicating its potent inhibitory effects . Additionally, Pyr-41 has been reported to increase sumoylation levels in cells, suggesting that it may have broader implications in post-translational modifications beyond just ubiquitylation .

Pyr-41 exhibits significant biological activity by modulating inflammatory responses. In vitro studies have shown that it can decrease the expression of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6 in various cell lines. In vivo studies using septic mice models indicated that treatment with Pyr-41 resulted in a marked reduction of serum levels of these cytokines and improved lung tissue morphology . Furthermore, Pyr-41 has been noted to prevent the degradation of nuclear factor kappa B inhibitor alpha, thereby inhibiting the activation of nuclear factor kappa B signaling pathways that are crucial in inflammation and immune responses .

The synthesis of Pyr-41 involves several steps that typically include the condensation of specific precursors. The compound is derived from 4-carboxylic acid derivatives and involves reactions that form the ethyl ester and introduce the nitrofuran moiety. Detailed protocols for synthesis can vary, but generally include:

  • Formation of the pyrazolidinone core: This involves cyclization reactions with appropriate carbonyl compounds.
  • Introduction of the nitrofuran group: This step typically involves electrophilic substitution reactions on furan derivatives.
  • Esterification: The final step generally involves converting the carboxylic acid into an ethyl ester using standard esterification techniques .

Pyr-41 has potential applications in various fields:

  • Research: As a tool compound to study ubiquitin-proteasome pathways and their role in cellular processes.
  • Therapeutics: Due to its ability to modulate inflammatory responses, Pyr-41 may hold promise for treating conditions characterized by excessive inflammation, such as sepsis or autoimmune diseases.
  • Cancer Research: Its ability to stabilize proteins like p53 suggests potential applications in cancer therapy by promoting apoptosis in tumor cells expressing p53 .

Studies have indicated that Pyr-41 interacts with multiple signaling pathways due to its role as an E1 inhibitor. It has been shown to affect:

  • Nuclear factor kappa B signaling: By stabilizing IκB levels and preventing its degradation.
  • Cytokine production: Reducing levels of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides.
    These interactions highlight Pyr-41's potential as a multi-targeting agent in therapeutic contexts .

Several compounds share structural or functional similarities with Pyr-41. Below is a comparison highlighting their uniqueness:

Compound NameStructure/FunctionalityUnique Features
MLN4924Nedd8 activating enzyme inhibitorTargets Nedd8 instead of ubiquitin
BortezomibProteasome inhibitorPrimarily used in multiple myeloma treatment
CarfilzomibSelective proteasome inhibitorIrreversibly binds to proteasome
Nutlin-3MDM2 antagonistStabilizes p53 by preventing its interaction with MDM2

Pyr-41 is unique due to its selective inhibition of E1 enzymes specifically involved in ubiquitylation, whereas other compounds may target different aspects of protein degradation or modification pathways.

Purity

>98% (or refer to the Certificate of Analysis). Note: PYR-41 in solution may exist as a mixture of E- and Z- isomers. HPLC may show two peaks depending on conditions. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

371.07534976 g/mol

Monoisotopic Mass

371.07534976 g/mol

Heavy Atom Count

27

Appearance

Brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HT54RAN9JZ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

418805-02-4

Wikipedia

PYR-41

Dates

Modify: 2023-08-15
1: Su H, Chen M, Sands JM, Chen G. Activation of the cAMP/PKA pathway induces UT-A1 urea transporter monoubiquitination and targets it for lysosomal degradation. Am J Physiol Renal Physiol. 2013 Dec 15;305(12):F1775-82. doi: 10.1152/ajprenal.00393.2013. Epub 2013 Oct 16. PubMed PMID: 24133116; PubMed Central PMCID: PMC3882448.
2: Londino JD, Lazrak A, Jurkuvenaite A, Collawn JF, Noah JW, Matalon S. Influenza matrix protein 2 alters CFTR expression and function through its ion channel activity. Am J Physiol Lung Cell Mol Physiol. 2013 May 1;304(9):L582-92. doi: 10.1152/ajplung.00314.2012. Epub 2013 Mar 1. PubMed PMID: 23457187; PubMed Central PMCID: PMC3652020.
3: Xu H, Luo P, Zhao Y, Zhao M, Yang Y, Chen T, Huo K, Han H, Fei Z. Iduna protects HT22 cells from hydrogen peroxide-induced oxidative stress through interfering poly(ADP-ribose) polymerase-1-induced cell death (parthanatos). Cell Signal. 2013 Apr;25(4):1018-26. doi: 10.1016/j.cellsig.2013.01.006. Epub 2013 Jan 16. PubMed PMID: 23333241.
4: Moudry P, Lukas C, Macurek L, Hanzlikova H, Hodny Z, Lukas J, Bartek J. Ubiquitin-activating enzyme UBA1 is required for cellular response to DNA damage. Cell Cycle. 2012 Apr 15;11(8):1573-82. doi: 10.4161/cc.19978. Epub 2012 Apr 15. PubMed PMID: 22456334.
5: Guan H, Ricciardi RP. Transformation by E1A oncoprotein involves ubiquitin-mediated proteolysis of the neuronal and tumor repressor REST in the nucleus. J Virol. 2012 May;86(10):5594-602. doi: 10.1128/JVI.06811-11. Epub 2012 Mar 14. PubMed PMID: 22419809; PubMed Central PMCID: PMC3347283.
6: Haines DS, Lee JE, Beauparlant SL, Kyle DB, den Besten W, Sweredoski MJ, Graham RL, Hess S, Deshaies RJ. Protein interaction profiling of the p97 adaptor UBXD1 points to a role for the complex in modulating ERGIC-53 trafficking. Mol Cell Proteomics. 2012 Jun;11(6):M111.016444. doi: 10.1074/mcp.M111.016444. Epub 2012 Feb 14. PubMed PMID: 22337587; PubMed Central PMCID: PMC3433925.
7: Ungermannova D, Parker SJ, Nasveschuk CG, Chapnick DA, Phillips AJ, Kuchta RD, Liu X. Identification and mechanistic studies of a novel ubiquitin E1 inhibitor. J Biomol Screen. 2012 Apr;17(4):421-34. doi: 10.1177/1087057111433843. Epub 2012 Jan 24. PubMed PMID: 22274912; PubMed Central PMCID: PMC3339042.
8: Fei J, Kaczmarek N, Luch A, Glas A, Carell T, Naegeli H. Regulation of nucleotide excision repair by UV-DDB: prioritization of damage recognition to internucleosomal DNA. PLoS Biol. 2011 Oct;9(10):e1001183. doi: 10.1371/journal.pbio.1001183. Epub 2011 Oct 25. PubMed PMID: 22039351; PubMed Central PMCID: PMC3201922.
9: Yi YJ, Zimmerman SW, Manandhar G, Odhiambo JF, Kennedy C, Jonáková V, Maňásková-Postlerová P, Sutovsky M, Park CS, Sutovsky P. Ubiquitin-activating enzyme (UBA1) is required for sperm capacitation, acrosomal exocytosis and sperm-egg coat penetration during porcine fertilization. Int J Androl. 2012 Apr;35(2):196-210. doi: 10.1111/j.1365-2605.2011.01217.x. Epub 2011 Sep 27. PubMed PMID: 21950462.
10: Kapuria V, Peterson LF, Showalter HD, Kirchhoff PD, Talpaz M, Donato NJ. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity. Biochem Pharmacol. 2011 Aug 15;82(4):341-9. doi: 10.1016/j.bcp.2011.05.012. Epub 2011 May 19. PubMed PMID: 21621524.
11: Russell MA, Morgan NG. Conditional expression of the FTO gene product in rat INS-1 cells reveals its rapid turnover and a role in the profile of glucose-induced insulin secretion. Clin Sci (Lond). 2011 May;120(9):403-13. doi: 10.1042/CS20100416. PubMed PMID: 21070190.
12: Tominaga K, Tominaga E, Ausserlechner MJ, Pereira-Smith OM. The cell senescence inducing gene product MORF4 is regulated by degradation via the ubiquitin/proteasome pathway. Exp Cell Res. 2010 Jan 1;316(1):92-102. doi: 10.1016/j.yexcr.2009.09.015. Epub 2009 Sep 19. PubMed PMID: 19769966; PubMed Central PMCID: PMC2787921.
13: Yang Y, Kitagaki J, Dai RM, Tsai YC, Lorick KL, Ludwig RL, Pierre SA, Jensen JP, Davydov IV, Oberoi P, Li CC, Kenten JH, Beutler JA, Vousden KH, Weissman AM. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics. Cancer Res. 2007 Oct 1;67(19):9472-81. PubMed PMID: 17909057.
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